molecular formula C24H20ClN5O3S B1243439 methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B1243439
M. Wt: 494 g/mol
InChI Key: CPVQHCRYMVLZRE-XAYXJRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid methyl ester is a member of triazoles.

Scientific Research Applications

Synthesis and Potential Applications

  • Methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and similar compounds, have been synthesized and studied for various potential applications. One study focused on synthesizing formazans from a Mannich base of a related compound, exploring its antimicrobial properties against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

  • Another research synthesized a compound with a structure similar to methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate. This study highlighted its stronger fungicidal activity and some plant growth regulating activity (Jian, 2003).

  • The compound was also used in the design and synthesis of ligands for complexes of Group 12 elements, contributing to the study of molecular and supramolecular structures in chemistry (Castiñeiras, García-Santos, & Saa, 2019).

Biological Activities and Potential Therapeutic Uses

  • Similar compounds have been synthesized and evaluated for their pharmacological properties, including potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

  • There's also research on the synthesis of new derivatives with potential anti-inflammatory activity, providing insights into the development of novel therapeutic agents (Karande & Rathi, 2017).

  • Studies have explored the synthesis of derivatives of similar compounds for potential antimicrobial activities, contributing to the search for new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).

  • The antioxidant properties of related compounds have also been investigated, demonstrating potential applications in combating oxidative stress (Šermukšnytė et al., 2022).

  • The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their potential to inhibit lipase and α-glucosidase, indicating possible therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

  • Another study synthesized derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid, related to the compound , and evaluated their oxidative cyclization, indicating their potential utility in various chemical reactions (Ali, John, Wilkie, & Winzenberg, 1997).

properties

Product Name

methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Molecular Formula

C24H20ClN5O3S

Molecular Weight

494 g/mol

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C24H20ClN5O3S/c1-33-23(32)22(28-26-19-15-9-8-14-18(19)25)34-24-29-27-21(20(31)16-10-4-2-5-11-16)30(24)17-12-6-3-7-13-17/h2-15,20,26,31H,1H3/b28-22+

InChI Key

CPVQHCRYMVLZRE-XAYXJRQQSA-N

Isomeric SMILES

COC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O

SMILES

COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 4
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 5
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Reactant of Route 6
Reactant of Route 6
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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